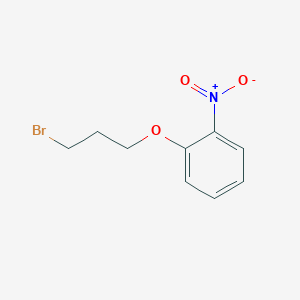

1-(3-Bromopropoxy)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBIRIHQKSGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428292 | |

| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-69-5 | |

| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 1-(3-Bromopropoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-2-nitrobenzene is a valuable chemical intermediate, the synthesis of which is of significant interest to researchers in organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromoalkoxy chain and a nitro-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the bromo- T-group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of moieties. This guide provides a comprehensive overview of the most probable first synthesis of this compound, its characterization, and the underlying scientific principles.

While a singular, seminal publication detailing the absolute first synthesis of this compound is not readily apparent in a survey of scientific literature, its preparation can be confidently inferred through the application of a classic and robust reaction: the Williamson ether synthesis. This method, which involves the reaction of an alkoxide with a primary alkyl halide, remains a cornerstone of organic synthesis for the reliable formation of ethers.

Proposed First Synthesis: The Williamson Ether Synthesis Approach

The most logical and efficient route for the initial synthesis of this compound is the Williamson ether synthesis, involving the reaction of 2-nitrophenol with 1,3-dibromopropane. This choice is predicated on the principles of nucleophilicity and electrophilicity, as well as the relative reactivity of the starting materials.

Reaction Scheme:

A plausible synthetic pathway for this compound.

Causality Behind Experimental Choices

The selection of 2-nitrophenol as the nucleophile precursor is strategic. The phenolic proton is acidic and can be readily removed by a suitable base to form the corresponding 2-nitrophenoxide ion. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenol, facilitating the formation of the nucleophilic phenoxide.

1,3-dibromopropane serves as the electrophile. The primary alkyl bromides are excellent substrates for SN2 reactions, minimizing the likelihood of competing elimination reactions.[1] Using a dibrominated propane allows for the selective monosubstitution at one of the C-Br bonds, leaving the other available for subsequent transformations.

The choice of a base is critical for the deprotonation of 2-nitrophenol. A moderately strong base such as potassium carbonate (K2CO3) is often sufficient and offers advantages in terms of handling and cost-effectiveness. For a more rapid and irreversible deprotonation, a stronger base like sodium hydride (NaH) can be employed.

An aprotic polar solvent, such as acetone or dimethylformamide (DMF), is ideal for this reaction. These solvents can effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide ion, thereby accelerating the rate of the SN2 reaction.

Experimental Protocol: A Self-Validating System

The following protocol describes a robust method for the synthesis of this compound, incorporating steps for reaction monitoring and product purification that ensure the integrity of the final compound.

Materials and Equipment:

-

2-Nitrophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry.

-

Addition of Electrophile: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture. The slight excess of the dibromopropane helps to ensure complete consumption of the 2-nitrophenol.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nitrophenol spot.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic impurities. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound would be confirmed through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₃[2] |

| Molecular Weight | 260.09 g/mol [2] |

| Appearance | Yellow Crystalline Powder[2] |

| Melting Point | 36-39 °C[2] |

| Boiling Point | 131-132 °C at 0.5 mmHg[2] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected signals for this compound would be:

-

A triplet corresponding to the two protons of the -CH₂-Br group.

-

A multiplet (likely a pentet) for the central -CH₂- group of the propoxy chain.

-

A triplet for the two protons of the -O-CH₂- group.

-

A series of multiplets in the aromatic region (downfield) corresponding to the four protons on the nitrobenzene ring. The electron-withdrawing nitro group will cause these protons to be deshielded.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. Key expected signals include:

-

Three distinct signals for the three carbon atoms of the propoxy chain.

-

Six signals in the aromatic region, corresponding to the six carbons of the nitrobenzene ring. The carbon attached to the nitro group would be significantly downfield.

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups:

-

Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4]

-

C-O-C stretching vibrations for the ether linkage.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-Br stretching vibration at a lower frequency.

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (260.09 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would be observed, corresponding to the ⁸¹Br isotope.[5][6]

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a single landmark paper, its creation is firmly grounded in the well-established principles of organic chemistry. The Williamson ether synthesis provides a reliable and logical pathway to this versatile intermediate. The detailed protocol and characterization data presented in this guide offer researchers and drug development professionals a solid foundation for the synthesis and utilization of this valuable chemical building block in their scientific endeavors.

References

-

Filo. Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene. Available from: [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]

- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. Available from: [Link]

-

MassBank. Nitrobenzenes. Available from: [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available from: [Link]

-

Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. Available from: [Link]

-

ResearchGate. (a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][2][7][8]triazole (2) (i)... Available from: [Link]

-

University of Calgary. IR: nitro groups. Available from: [Link]

-

Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene. Available from: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available from: [Link]

-

Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. Available from: [Link]

-

DTIC. unclassified. Available from: [Link]

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. Available from: [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

-

PubChem. 1,3-Difluoro-2-nitrobenzene. Available from: [Link]

-

Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

ResearchGate. IR spectrum of 3-nitrobenzaldehyde. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. echemi.com [echemi.com]

- 8. Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... [askfilo.com]

An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Bromopropoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 1-(3-bromopropoxy)-2-nitrobenzene. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a self-validating system of protocols. This document moves beyond a simple listing of procedures to explain the causal relationships behind experimental choices, offering field-proven insights for robust and unambiguous structural confirmation.

Introduction

This compound is a bifunctional organic molecule containing a nitroaromatic moiety and a bromoalkyl chain. These features make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The nitro group can be reduced to an amine, a common functional group in pharmaceuticals, while the bromoalkoxy chain provides a reactive handle for further chemical modifications. Accurate and unequivocal confirmation of its structure is paramount before its use in any synthetic pathway or biological evaluation.

This guide will detail the integrated spectroscopic approach to elucidating the structure of this compound, a process that relies on the synergistic interpretation of multiple analytical techniques.[1][2] Each method provides a unique piece of the structural puzzle, and together they form a powerful and conclusive body of evidence.

Synthesis and Purification

A common synthetic route to this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this case, 2-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 1,3-dibromopropane.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile, add an equimolar amount of a base like potassium carbonate.

-

Addition of Reagent: While stirring vigorously, add a slight excess of 1,3-dibromopropane to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound as a crystalline powder.[3]

The purity of the synthesized compound is critical for accurate spectroscopic analysis. The melting point of pure this compound is between 36°C and 39°C.[3]

Spectroscopic Analysis for Structural Elucidation

The following sections detail the application of key spectroscopic techniques to confirm the structure of the synthesized compound.[1][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6][7] The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, the ether linkage, and the alkyl chain.

Key IR Absorptions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Nitro (Ar-NO₂) | 1550-1475 (asymmetric stretch) and 1360-1290 (symmetric stretch) | The strong electron-withdrawing nature of the nitro group results in two distinct, strong stretching vibrations.[8] |

| Aromatic C=C | 1600-1585 and 1500-1400 | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[6] |

| Aromatic C-H | 3100-3000 (stretch) and 900-675 (out-of-plane bend) | The C-H stretching vibrations of aromatic protons appear at a slightly higher frequency than those of alkanes. The out-of-plane bending patterns can provide information about the substitution pattern of the ring.[6] |

| Ether (C-O-C) | 1320-1000 | The C-O stretching vibration of the ether linkage is typically a strong and prominent band.[6] |

| Alkyl C-H | 3000-2850 | These bands correspond to the stretching vibrations of the C-H bonds in the propoxy chain.[7] |

| Alkyl Halide (C-Br) | 690-515 | The C-Br stretching vibration appears in the fingerprint region of the spectrum.[6] |

The presence of these characteristic peaks in the IR spectrum provides strong initial evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of individual atoms.[1]

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.[9]

Predicted ¹H NMR Spectrum of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H | 6.5-8.0 | Multiplet | 4H | Protons directly attached to the aromatic ring are significantly deshielded and appear in this characteristic region.[10] The ortho and para protons are expected to be the most deshielded due to the electron-withdrawing nitro group.[11] |

| -O-CH₂- | ~4.2 | Triplet | 2H | The methylene group attached to the electronegative oxygen atom is deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |

| -CH₂-CH₂-CH₂- | ~2.3 | Quintet | 2H | The central methylene group of the propoxy chain will be split into a quintet by the two adjacent methylene groups. |

| -CH₂-Br | ~3.6 | Triplet | 2H | The methylene group attached to the electronegative bromine atom is deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |

The splitting patterns (multiplicity) are predicted by the n+1 rule, where 'n' is the number of neighboring equivalent protons. The integration values represent the relative number of protons giving rise to each signal.[9]

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.[12][13][14] In a broadband decoupled spectrum, each unique carbon atom typically gives a single peak.

Predicted ¹³C NMR Spectrum of this compound

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C-NO₂ | ~140-150 | The carbon atom attached to the electron-withdrawing nitro group is significantly deshielded. |

| C-O | ~150-160 | The carbon atom of the aromatic ring attached to the oxygen is also deshielded. |

| Aromatic CH | 115-140 | The remaining four carbon atoms of the aromatic ring will appear in this region.[13] |

| -O-CH₂- | 50-90 | The carbon atom attached to the electronegative oxygen is deshielded.[13] |

| -CH₂-CH₂-CH₂- | ~30 | The central carbon of the propoxy chain is in a typical alkane-like environment. |

| -CH₂-Br | 30-60 | The carbon atom attached to the electronegative bromine atom is deshielded.[13] |

The combination of ¹H and ¹³C NMR data allows for the complete mapping of the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can provide clues about the structure through fragmentation patterns.[15][16]

For this compound (C₉H₁₀BrNO₃), the expected molecular weight is approximately 260.09 g/mol .[3]

Key Features in the Mass Spectrum of this compound

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[17][18]

-

Fragmentation Peaks: The molecular ion can fragment into smaller, characteristic ions.[18] Common fragmentation patterns for this molecule could include:

-

Loss of the bromine atom, resulting in a peak at m/z corresponding to [M-Br]⁺.

-

Cleavage of the ether bond, leading to fragments corresponding to the nitrophenyl group and the bromopropoxy chain.

-

Loss of the nitro group, giving a peak at m/z corresponding to [M-NO₂]⁺.

-

Fragmentation of the alkyl chain.

-

The observation of the correct molecular ion peaks and logical fragmentation patterns provides strong confirmation of the molecular formula and structural features.

Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process, integrating the data from each spectroscopic technique.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. Infrared spectroscopy confirms the presence of the key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and formula, and its fragmentation patterns offer further structural validation. By following the integrated workflow described in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the structure of this and other related organic molecules, ensuring the integrity of their subsequent research and development efforts.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3-Bromopropoxy)-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3-Bromopropoxy)-2-nitrobenzene. As a critical tool for structural elucidation in organic chemistry, NMR spectroscopy offers unparalleled insight into the molecular framework.[1][2] This document serves as a reference for researchers, scientists, and professionals in drug development, detailing the theoretical basis for signal assignments, experimental protocols for data acquisition, and a thorough interpretation of the spectral features. By dissecting the influence of the nitro and bromopropoxy substituents on the chemical environment of each nucleus, this guide establishes a validated framework for the structural confirmation of this compound and related compounds.

Introduction: The Molecule and the Method

1.1. The Compound: this compound

This compound (Molecular Formula: C₉H₁₀BrNO₃, Molecular Weight: 260.09 g/mol ) is a substituted aromatic ether.[3] Its structure comprises a nitrobenzene core functionalized with a 3-bromopropoxy chain at the ortho position. This arrangement of electron-withdrawing (nitro group) and moderately electron-withdrawing/donating (alkoxy) groups creates a distinct electronic environment, making NMR spectroscopy an ideal tool for its structural verification. The presence of both aromatic and aliphatic regions in the molecule results in a well-defined NMR spectrum with characteristic signals that can be unambiguously assigned.

1.2. The Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, align in specific spin states.[1] The absorption of radiofrequency (RF) energy promotes these nuclei to higher energy states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment.[1][4] This sensitivity allows us to deduce detailed information about molecular structure, including connectivity and stereochemistry.[5]

Key parameters derived from NMR spectra include:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of the nucleus.[6][7]

-

Integration: The area under a ¹H NMR signal, proportional to the number of protons it represents.[7]

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei (spin-spin coupling), providing information about adjacent atoms.[1][7]

-

Coupling Constant (J): The distance between the split peaks in a multiplet (in Hz), which gives further insight into the spatial relationship between coupled nuclei.[1]

Experimental Protocols: Acquiring High-Fidelity Spectra

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocols represent a self-validating system for obtaining reliable ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interfering signals from impurities. The compound exists as a yellow crystalline powder.[3]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Concentration: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.[6]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6][8]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

2.2. Data Acquisition Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |

| Spectral Width | ~16 ppm | ~220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 512-1024 |

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the four aromatic protons and the six aliphatic protons of the bromopropoxy chain.

The Aromatic Region (δ 7.0–8.0 ppm)

The aromatic protons are influenced by the strong electron-withdrawing nature of the adjacent nitro group (NO₂) and the electron-donating effect of the ether oxygen. The nitro group is known to significantly deshield protons in its ortho and para positions.[9][10]

-

H-3 (ortho to -NO₂, meta to -OR): This proton is expected to be the most deshielded due to its proximity to the strongly withdrawing nitro group. It will appear as a doublet of doublets (dd) due to coupling with H-4 (ortho coupling, J ≈ 8 Hz) and H-5 (meta coupling, J ≈ 2 Hz). Expected chemical shift: ~δ 7.85 ppm .

-

H-6 (ortho to -OR, meta to -NO₂): This proton is deshielded by the nitro group's meta effect and shielded by the ortho ether group. It will appear as a doublet of doublets (dd). Expected chemical shift: ~δ 7.55 ppm .

-

H-4 & H-5 (meta to both groups): These two protons will appear as a complex multiplet or two distinct triplets/doublets of doublets in the middle of the aromatic region. The H-4 proton, being para to the ether, will be slightly more shielded than H-5, which is para to the nitro group. Expected chemical shifts: ~δ 7.15-7.30 ppm .

The Aliphatic Region (δ 2.0–4.5 ppm)

The three methylene groups of the bromopropoxy chain will each give a distinct signal.

-

-OCH₂- (C-1'): This methylene group is directly attached to the electronegative oxygen atom, causing a significant downfield shift. It will appear as a triplet due to coupling with the adjacent C-2' protons (³J ≈ 6.0 Hz). Expected chemical shift: ~δ 4.25 ppm .

-

-CH₂Br (C-3'): This methylene group is attached to the electronegative bromine atom, also causing a downfield shift, though typically less than an ether oxygen. It will appear as a triplet due to coupling with the C-2' protons (³J ≈ 6.5 Hz). Expected chemical shift: ~δ 3.65 ppm .

-

-CH₂- (C-2'): This central methylene group is coupled to both the -OCH₂- and -CH₂Br protons. It will appear as a quintet or a multiplet. Expected chemical shift: ~δ 2.40 ppm .

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

The Aromatic Region (δ 110–155 ppm)

-

C-2 (bearing -NO₂): This carbon is directly attached to the highly electronegative nitro group and will be significantly deshielded. Expected chemical shift: ~δ 148 ppm .[9]

-

C-1 (bearing -OR): This carbon, attached to the ether oxygen, will also be deshielded. Expected chemical shift: ~δ 152 ppm .

-

C-4, C-5, C-6: These carbons will appear in the typical aromatic region. C-6, ortho to the ether, and C-4, para to the ether, will likely be more shielded than C-5. Expected chemical shifts: ~δ 115-135 ppm .[9]

-

C-3: This carbon, ortho to the nitro group, will be deshielded relative to C-5. Expected chemical shift: ~δ 124 ppm .[9]

The Aliphatic Region (δ 25–70 ppm)

-

-OCH₂- (C-1'): Attached to the oxygen, this carbon will be the most deshielded of the aliphatic carbons. Expected chemical shift: ~δ 68 ppm .

-

-CH₂Br (C-3'): Attached to bromine, this carbon will be deshielded but to a lesser extent than C-1'. Expected chemical shift: ~δ 32 ppm .

-

-CH₂- (C-2'): The central methylene carbon will be the most shielded of the aliphatic carbons. Expected chemical shift: ~δ 30 ppm .

Data Summary and Visualization

The predicted spectral data is summarized in the table below for easy reference.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C-1 | - | - | ~152 |

| C-2 | - | - | ~148 |

| C-3 | ~7.85 | dd | ~124 |

| C-4 | ~7.25 | m | ~122 |

| C-5 | ~7.15 | m | ~129 |

| C-6 | ~7.55 | dd | ~115 |

| C-1' | ~4.25 | t | ~68 |

| C-2' | ~2.40 | quint | ~30 |

| C-3' | ~3.65 | t | ~32 |

Molecular Structure with Atom Numbering

To facilitate clear communication and assignment, the following diagram illustrates the numbering scheme used in this guide.

Caption: Numbering scheme for this compound.

Logical Workflow for Spectral Interpretation

The process of elucidating a structure from its NMR spectra follows a logical progression. This workflow ensures all pieces of spectral evidence are considered to arrive at a confident structural assignment.

Caption: Workflow for structural elucidation using NMR data.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling constants are highly characteristic and directly reflect the influence of the nitro and bromopropoxy functional groups on the molecule's electronic architecture. The aromatic region clearly displays the pattern of an ortho-disubstituted benzene ring with a strong electron-withdrawing group, while the aliphatic region confirms the integrity and connectivity of the 3-bromopropoxy side chain. This guide provides the foundational spectral knowledge necessary for researchers to confidently identify and characterize this compound in various scientific applications.

References

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

long, J. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

Nitrobenzene 1H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Nitrobenzene at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Foroozandeh, M., & Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 136-177. Retrieved from [Link]

-

How to read NMR spectra from the basics. (n.d.). JEOL Ltd. Retrieved from [Link]

-

Bax, A. (2015). An Introduction to Biological NMR Spectroscopy. Protein Science, 24(7), 1030-1040. Retrieved from [Link]

-

Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. (n.d.). ResearchGate. Retrieved from [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104894. Retrieved from [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. Retrieved from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Duda, T., & Witanowski, M. (1993). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Magnetic Resonance in Chemistry, 31(8), 743-747. Retrieved from [Link]

-

Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 4. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. acdlabs.com [acdlabs.com]

- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromopropoxy)-2-nitrobenzene

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(3-bromopropoxy)-2-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. In the absence of a publicly available experimental spectrum, this guide synthesizes fundamental principles of mass spectrometry and established fragmentation mechanisms of its constituent functional groups—a nitroaromatic ring, an ether linkage, and a brominated alkyl chain—to construct a theoretical fragmentation pathway. This document serves as a predictive reference for the identification and structural elucidation of this molecule and its analogs in complex matrices.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a nitro-substituted aromatic ring linked via an ether bond to a brominated propyl chain. The presence of these distinct chemical moieties makes it a versatile intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents or functional materials. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide will focus on predicting the fragmentation pattern under Electron Ionization (EI), a common and energetic ionization technique that provides rich structural information.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₉H₁₀BrNO₃. The presence of a bromine atom is a key feature that will dominate the appearance of the molecular ion peak and any bromine-containing fragment ions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic pattern for bromine-containing ions, appearing as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).

The calculated monoisotopic mass of the molecular ion [C₉H₁₀⁷⁹BrNO₃]⁺• is approximately 258.98 g/mol , and for [C₉H₁₀⁸¹BrNO₃]⁺•, it is approximately 260.98 g/mol . Therefore, the mass spectrum is expected to show a prominent pair of molecular ion peaks at m/z 259 and 261.

Predicted Fragmentation Pathways

Upon electron ionization, the this compound molecule will form a molecular radical cation, [M]⁺•, which will then undergo a series of fragmentation events. The fragmentation pathways are predicted based on the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[3]

Alpha-Cleavage of the Ether Linkage

Ether fragmentation is often initiated by cleavage of the C-C bond alpha to the oxygen atom.[4]

-

Pathway A: Cleavage of the Propyl Chain: The bond between the oxygen and the propyl chain can cleave, leading to the formation of the 2-nitrophenoxy radical and a bromopropyl cation. However, the charge is more likely to be retained on the aromatic portion due to resonance stabilization. A more probable fragmentation is the cleavage of the C-O bond to generate the 2-nitrophenoxide ion (m/z 138) or the bromopropoxy cation.

-

Pathway B: Benzylic-type Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen would result in a bromopropoxy radical and a 2-nitrophenyl cation (m/z 122).

Cleavage of the Propoxy Chain

The brominated propyl chain is susceptible to several fragmentation patterns.

-

Loss of a Bromine Radical: The C-Br bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a propyl-nitrobenzene ether cation. This would produce a fragment ion at m/z 180.

-

Formation of a Propyl Cation: Cleavage of the ether C-O bond can also lead to the formation of a brominated propyl cation, [CH₂CH₂CH₂Br]⁺, which would exhibit the characteristic M/M+2 isotopic pattern at m/z 121 and 123. Subsequent loss of HBr from this fragment could lead to an allyl cation at m/z 41.

Fragmentation of the Nitroaromatic Moiety

Nitroaromatic compounds exhibit characteristic fragmentation patterns.[5]

-

Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a fragment ion. In this case, cleavage of the C-N bond would lead to a [M - NO₂]⁺ ion at m/z 213 and 215.

-

Loss of NO: Rearrangement followed by the loss of a neutral nitric oxide molecule (•NO) is also frequently observed, leading to a [M - NO]⁺• ion at m/z 229 and 231.

-

Formation of the Phenyl Cation: Subsequent fragmentation of the aromatic ring can lead to the formation of a phenyl cation at m/z 77, followed by the loss of acetylene to yield a fragment at m/z 51.[5]

McLafferty-type Rearrangement

The presence of the propyl chain allows for the possibility of a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen to the aromatic ring or the nitro group, followed by the elimination of a neutral alkene (propene). This would result in a fragment ion at m/z 217 and 219.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the proposed fragmentation origin.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Origin |

| 259/261 | [M]⁺• | [C₉H₁₀BrNO₃]⁺• | Molecular Ion |

| 229/231 | [M - NO]⁺• | [C₉H₁₀BrO₂]⁺• | Loss of •NO |

| 213/215 | [M - NO₂]⁺ | [C₉H₁₀BrO]⁺ | Loss of •NO₂ |

| 180 | [M - Br]⁺ | [C₉H₁₀NO₃]⁺ | Loss of •Br |

| 138 | [C₆H₄NO₃]⁻ | [C₆H₄NO₃]⁻ | 2-nitrophenoxide ion (negative ion mode) |

| 122 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | 2-nitrophenyl cation |

| 121/123 | [C₃H₆Br]⁺ | [C₃H₆Br]⁺ | Bromopropyl cation |

| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• | Loss of Br and C₃H₆ from [M - NO₂]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Loss of C₂H₂ from phenyl cation |

Proposed Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is proposed.

5.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for GC-MS analysis.

5.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

5.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion peaks and characteristic isotopic patterns.

-

Analyze the fragment ions and compare them to the predicted fragmentation pathways outlined in this guide.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways of this compound.

Caption: Figure 1: Fragmentation involving the nitro group.

Caption: Figure 2: Cleavage of the bromopropoxy chain.

Conclusion

This technical guide provides a detailed predictive framework for the mass spectrometric fragmentation of this compound. By understanding the characteristic fragmentation patterns of its constituent functional groups, researchers can confidently identify this molecule and its derivatives. The proposed GC-MS method offers a robust starting point for experimental verification. This predictive approach is an invaluable tool in the field of chemical analysis, particularly in drug discovery and development where the rapid identification of novel compounds is paramount.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromopropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

Sources

- 1. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the FTIR Analysis of 1-(3-Bromopropoxy)-2-nitrobenzene

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-(3-bromopropoxy)-2-nitrobenzene, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of peaks, this document elucidates the causal relationships between molecular structure and vibrational spectra. It offers a field-proven, self-validating protocol for data acquisition and presents a detailed framework for spectral interpretation, grounded in authoritative spectroscopic principles. The objective is to empower researchers, chemists, and quality control analysts to confidently verify the identity and purity of this compound, ensuring the integrity of subsequent research and development activities.

Introduction: The Analytical Imperative for Synthetic Intermediates

In the landscape of pharmaceutical and materials science research, the structural verification of synthetic intermediates is a critical control point. The compound this compound (Molecular Formula: C₉H₁₀BrNO₃) serves as a versatile building block, incorporating a reactive alkyl bromide, an aromatic ether, and a nitro group, which can be further modified.[1] The precise arrangement of these functional groups dictates its reactivity and the ultimate success of a multi-step synthesis.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a first-line analytical technique for this purpose. It is rapid, non-destructive, and exquisitely sensitive to the presence and environment of specific functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretches, bends, and wags), FTIR provides a unique chemical "fingerprint" of the molecule. This guide details the principles, practice, and interpretation of the FTIR spectrum of this compound.

Theoretical Framework: Deconstructing the Vibrational Signature

The FTIR spectrum of this compound is a composite of the vibrational modes of its distinct structural components. Understanding the expected absorption ranges for each functional group is the foundation of accurate spectral interpretation.

-

The Aromatic Nitro Group (-NO₂): The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its highly polar N-O bonds. This polarity results in strong, sharp absorption bands. For nitro groups attached to an aromatic ring, two key stretching vibrations are expected:

-

The Disubstituted Benzene Ring: The aromatic ring exhibits several characteristic vibrations:

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][5] Their intensity is generally moderate.

-

C=C Ring Stretching: The resonance within the benzene ring gives rise to a series of absorptions, often appearing as sharp peaks of variable intensity, in the 1600-1400 cm⁻¹ region.[2]

-

C-H Out-of-Plane (OOP) Bending: The pattern of these strong absorptions in the 900-675 cm⁻¹ range is highly diagnostic of the substitution pattern on the benzene ring.[2] For an ortho (1,2) disubstituted ring, as in this molecule, a single strong band is anticipated around 750 cm⁻¹.[6][7]

-

-

The Ether Linkage (Ar-O-CH₂): Aryl alkyl ethers are characterized by a strong C-O stretching vibration. This is not a single, isolated vibration but an asymmetric stretch of the C-O-C moiety, which is typically the most intense peak in the 1300-1000 cm⁻¹ region.[8][9] Specifically for an aryl alkyl ether, two distinct C-O stretching bands are expected:

-

The Aliphatic Propoxy Chain (-O-CH₂-CH₂-CH₂-Br):

-

Aliphatic C-H Stretch: These vibrations occur at wavenumbers just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12][13] The presence of peaks both just above and just below 3000 cm⁻¹ is a clear indicator of both aromatic and aliphatic C-H bonds in the molecule.

-

CH₂ Bending (Scissoring): A characteristic medium-intensity absorption is expected around 1465 cm⁻¹.[5]

-

-

The Terminal Alkyl Bromide (-CH₂-Br):

-

C-Br Stretch: The carbon-bromine bond vibration absorbs in the low-frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[2][14] Due to the heaviness of the bromine atom, this frequency is low. The peak can be of medium to strong intensity but may be obscured by other absorptions in this crowded region.[15]

-

The following diagram illustrates the key functional groups within the molecule that are targeted by FTIR analysis.

Caption: Logical workflow for FTIR spectral interpretation.

Conclusion

FTIR spectroscopy provides an unequivocal and efficient method for the structural confirmation of this compound. By systematically identifying the strong, characteristic vibrations of the aromatic nitro group, the dual C-H stretching patterns of the aromatic and aliphatic moieties, the powerful C-O stretches of the aryl alkyl ether, and the substitution-specific C-H bending of the ortho-disubstituted ring, a high-confidence identification can be achieved. This guide equips the researcher with the theoretical grounding and practical methodology to leverage FTIR analysis as a cornerstone of synthetic chemistry, ensuring the quality and identity of crucial intermediates and supporting the advancement of drug discovery and materials development.

References

-

MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]

-

Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Available at: [Link]

-

Infinity Scientific. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

ChemRxiv. (2022). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Aluminum Chemist via YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: nitro groups. Available at: [Link]

- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

-

ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]

-

Organic Syntheses. Benzene, 1-bromo-3-nitro-. Available at: [Link]

-

Journal of the American Chemical Society. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Available at: [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

University of Calgary, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

-

Michigan State University, Department of Chemistry. IR Absorption Table. Available at: [Link]

Sources

- 1. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. youtube.com [youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Physical and chemical properties of 1-(3-Bromopropoxy)-2-nitrobenzene

An In-depth Technical Guide to 1-(3-Bromopropoxy)-2-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific principles and data.

Introduction: A Versatile Synthetic Building Block

This compound is a bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a nitro-substituted aromatic ring connected via an ether linkage to a brominated alkyl chain, offers two distinct points for chemical modification. The presence of the nitro group significantly influences the reactivity of the aromatic ring, while the terminal bromine on the propoxy chain acts as a reactive site for nucleophilic substitution. These features make it an important intermediate for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding its core properties is fundamental to leveraging its synthetic potential.

Chemical and Physical Identity

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in chemical reactions.

Chemical Identifiers

Correctly identifying a chemical is crucial for safety, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 104147-69-5[1][2] |

| Molecular Formula | C₉H₁₀BrNO₃[1][2] |

| Molecular Weight | 260.08 g/mol [2] |

| InChI Key | HPZBIRIHQKSGGT-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C(=C1)[O-])OCCCBr[1] |

Physical Properties

The physical state and solubility of this compound are critical for planning experimental setups, from solvent selection to purification methods.

| Property | Value |

| Physical Form | Crystalline Powder[1] |

| Color | Yellow[1] |

| Melting Point | 36°C to 39°C[1] |

| Boiling Point | 131°C to 132°C (at 0.5 mmHg)[1] |

| Flash Point | 150°C[1] |

| Solubility | Insoluble in water.[3] Soluble in most organic solvents.[4][5] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for ensuring the purity and identity of the material used in subsequent research and development activities.

Synthetic Route: Williamson Ether Synthesis

A common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-nitrophenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon in 1,3-dibromopropane, displacing one of the bromide ions.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the weakly acidic 2-nitrophenol. A stronger base is unnecessary and could promote side reactions.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile too strongly.

-

Excess Reagent: 1,3-dibromopropane is often used in excess to minimize the formation of the bis-ether byproduct where a second molecule of 2-nitrophenol reacts at the other end of the propyl chain.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Addition: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound as a yellow solid.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. Spectroscopic methods provide a detailed fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region) and the aliphatic protons of the propoxy chain. The protons closest to the oxygen (O-CH₂) will be downfield compared to the central methylene group (-CH₂-), and the protons adjacent to the bromine (CH₂-Br) will also be shifted downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will appear in the δ 110-160 ppm range, while the three aliphatic carbons will be found in the more upfield region (δ 20-70 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of the functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-O-C stretching for the ether linkage will appear around 1250 cm⁻¹, and C-Br stretching will be observed in the fingerprint region (below 700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Caption: Analytical workflow for structural confirmation.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites of this compound.

Reactivity of the Aromatic Ring and Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[6] Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires strong nucleophiles and forcing conditions.

The most significant reaction involving the nitro group is its reduction to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as it introduces a basic center and a versatile functional group for further derivatization, such as amide bond formation. Common reducing agents include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄).

Reactivity of the Bromopropoxy Chain

The 3-bromopropoxy side chain is the most frequently exploited reactive site. The primary alkyl bromide is an excellent electrophile for SN2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including:

-

Amines: To form secondary or tertiary amines.

-

Azides: To introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

-

Thiols: To form thioethers.

-

Cyanides: To extend the carbon chain and introduce a nitrile group.

Applications in Drug Discovery and Development

This compound is primarily used as a linker or scaffold in the synthesis of potential therapeutic agents. The propoxy chain can serve as a flexible spacer to connect a pharmacophore to another functional moiety. Nitroaromatic compounds themselves are being investigated for applications in developing hypoxia-activated prodrugs for cancer therapy, where the nitro group is selectively reduced in the low-oxygen environment of tumors to release an active cytotoxic agent.[7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1]

-

Handling: Avoid breathing dust, fumes, or vapors.[1][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable intermediate characterized by its dual reactivity. The electron-withdrawing nitro group modulates the properties of the aromatic ring and offers a handle for reduction to an amine, while the bromopropoxy chain provides a reliable site for nucleophilic substitution. This combination of features allows for the systematic and predictable construction of complex organic molecules, making it a staple reagent for chemists in academic research and the pharmaceutical industry. A firm grasp of its physical properties, reactivity, and safety protocols enables its effective and safe use in the laboratory.

References

-

Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (2014). Google Patents.

-

Nitrobenzene (C6H5NO2) properties. (n.d.). WebQC.org. Retrieved from [Link]

-

CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

1,3-Difluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

1-Bromo-3-nitro-2-propylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of 1-Nitro-4-propylbenzene (CAS 10342-59-3). (n.d.). Cheméo. Retrieved from [Link]

-

NITROBENZENE | 98-95-3. (n.d.). Loba Chemie. Retrieved from [Link]

-

Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). SFA ScholarWorks. Retrieved from [Link]

-

Nitroxide pharmaceutical development for age-related degeneration and disease. (2015). PubMed. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. Retrieved from [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange. Retrieved from [Link]

-

Benzene, 1-bromo-3-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024). ResearchGate. Retrieved from [Link]

-

Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2020). ResearchGate. Retrieved from [Link]

-

Setting the Stage for Multipurpose Drugs. (2024). Technology Networks. Retrieved from [Link]

-

Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene. (2025). Filo. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. (2020). YouTube. Retrieved from [Link]

-

Benzene, (3-bromopropoxy)-. (n.d.). PubChem. Retrieved from [Link]

-

Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. (2023). YouTube. Retrieved from [Link]

Sources

- 1. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 2. This compound | 104147-69-5 [chemicalbook.com]

- 3. 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Solubility Characteristics of 1-(3-Bromopropoxy)-2-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Bromopropoxy)-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. The solubility of an active pharmaceutical ingredient (API) or its precursors is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This document outlines the theoretical principles governing the solubility of this moderately polar nitroaromatic compound and presents detailed, field-proven experimental protocols for its quantitative determination in a range of organic solvents. Methodologies discussed include the classical gravimetric method for thermodynamic solubility, alongside modern spectroscopic (UV-Vis) and chromatographic (HPLC) techniques for rapid and sensitive quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this compound to support process development, formulation design, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges, many of which are dictated by the physicochemical properties of the molecule.[1] Among these, solubility stands out as a cornerstone property that profoundly influences a drug's lifecycle, from its synthesis and purification to its ultimate pharmacological activity. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in developing effective dosage forms.[2]

This compound is a significant building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a nitro-substituted benzene ring and a bromopropoxy side chain, imparts a moderate polarity that suggests a nuanced solubility profile across different solvent classes. A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for efficient reaction kinetics during synthesis, effective purification through crystallization, and the rational design of formulations for preclinical and clinical evaluation. This guide provides the theoretical and practical foundation for characterizing the solubility of this important intermediate.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] To predict the solubility behavior of this compound, we must first analyze its molecular structure.

2.1. Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| Molecular Formula | C₉H₁₀BrNO₃ | [5] |

| Molecular Weight | 260.09 g/mol | [5] |

| Physical Form | Crystalline Powder | [5] |

| Melting Point | 36°C to 39°C | [5] |

| PubChem CID | 7172300 | [5] |

2.2. Structural Analysis and Polarity

The structure of this compound contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions.[6]

-

Ether Linkage (-O-): The ether group introduces a polar C-O bond and can act as a hydrogen bond acceptor.

-

Bromopropyl Chain (-CH₂CH₂CH₂Br): The alkyl chain is nonpolar, while the terminal bromine atom adds a degree of polarity.

-

Benzene Ring: The aromatic ring is predominantly nonpolar and can engage in π-π stacking and van der Waals interactions.

Overall, the molecule possesses a significant dipole moment, classifying it as a moderately polar compound. This structural analysis allows us to make informed predictions about its solubility in various organic solvents.[7]

Predicted Solubility Profile:

-